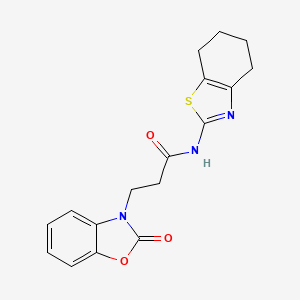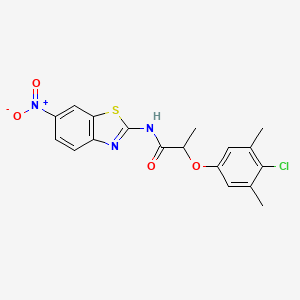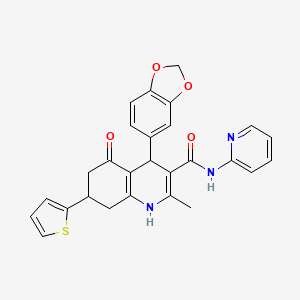![molecular formula C24H31NO5 B4171304 1-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]-2,2-dimethylpropan-1-one](/img/structure/B4171304.png)
1-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]-2,2-dimethylpropan-1-one
Vue d'ensemble
Description
1-(3,4-Dimethoxyphenyl)-2-(2,2-dimethylpropanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes multiple methoxy groups and a dimethylpropanoyl moiety
Méthodes De Préparation
The synthesis of 1-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]-2,2-dimethylpropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Methoxy Groups: Methoxylation is achieved through the reaction of the intermediate with methanol in the presence of a strong acid, such as sulfuric acid.
Addition of the Dimethylpropanoyl Group: The final step involves the acylation of the intermediate with 2,2-dimethylpropanoic acid chloride in the presence of a base like pyridine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(3,4-Dimethoxyphenyl)-2-(2,2-dimethylpropanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding tetrahydro derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring, using reagents such as bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(3,4-Dimethoxyphenyl)-2-(2,2-dimethylpropanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Researchers investigate its potential as a bioactive molecule with possible therapeutic effects.
Medicine: Preliminary studies suggest it may have pharmacological properties, such as anti-inflammatory or neuroprotective effects.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which 1-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]-2,2-dimethylpropan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
When compared to other tetrahydroisoquinoline derivatives, 1-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]-2,2-dimethylpropan-1-one stands out due to its unique combination of methoxy and dimethylpropanoyl groups. Similar compounds include:
1-(3,4-Dimethoxyphenyl)-2-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the additional methoxy groups on the isoquinoline ring.
1-(3,4-Dimethoxyphenyl)-2-(2,2-dimethylpropanoyl)-6,7-dimethoxyisoquinoline: Does not have the tetrahydro structure.
These structural differences can lead to variations in their chemical reactivity and biological activity, highlighting the uniqueness of this compound.
Propriétés
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO5/c1-24(2,3)23(26)25-11-10-15-12-20(29-6)21(30-7)14-17(15)22(25)16-8-9-18(27-4)19(13-16)28-5/h8-9,12-14,22H,10-11H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSSHHPOBITPKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=CC(=C(C=C2C1C3=CC(=C(C=C3)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate](/img/structure/B4171221.png)
![N-(5-chloro-2-phenoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide](/img/structure/B4171229.png)
![2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}-N-[(FURAN-2-YL)METHYL]BENZAMIDE](/img/structure/B4171237.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-[2-(phenylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4171246.png)
![N~1~-(4-butylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4171248.png)
![N-[3-(METHYLSULFANYL)PHENYL]-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE](/img/structure/B4171251.png)
![1-phenyl-5-(2-pyrimidinylamino)-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4171262.png)

![N-ethyl-2-nitro-5-[4-(5,6,7,8-tetrahydro-2-naphthalenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B4171274.png)
![1-[(3-Chlorophenyl)methyl]-1-(2-hydroxypropyl)-3-phenylthiourea](/img/structure/B4171283.png)


![6-methyl-N-{[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B4171297.png)

